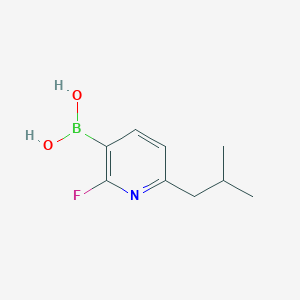
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group at the 2-position and an isobutyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-isobutylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate and other bases are often used to facilitate the borylation process.
Major Products
The major products formed from these reactions typically include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Fluoro-6-isobutylpyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors through boron-mediated interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine-3-boronic acid: A similar compound with two fluoro groups at the 2- and 6-positions.
6-Chloro-2-fluoropyridine-3-boronic acid: Features a chloro group at the 6-position instead of an isobutyl group.
Uniqueness
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural variation can lead to different properties and applications compared to its analogs.
Properties
Molecular Formula |
C9H13BFNO2 |
|---|---|
Molecular Weight |
197.02 g/mol |
IUPAC Name |
[2-fluoro-6-(2-methylpropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-6(2)5-7-3-4-8(10(13)14)9(11)12-7/h3-4,6,13-14H,5H2,1-2H3 |
InChI Key |
CIKGXKLUUSXASP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)CC(C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















